molecular formula C7H14ClNO2 B2479422 (S)-2-(Piperidin-3-yl)acetic acid hydrochloride CAS No. 1334509-88-4

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride

Cat. No.: B2479422
CAS No.: 1334509-88-4
M. Wt: 179.64
InChI Key: IMUCGEDHTPKPBM-RGMNGODLSA-N
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Description

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride (CAS 1334509-88-4 ) is a chiral piperidine derivative of high value in pharmaceutical research and development. This compound serves as a critical synthetic intermediate and versatile building block for the preparation of more complex, biologically active molecules. Its structure, featuring both a piperidine ring and a carboxylic acid functional group, makes it a valuable scaffold in medicinal chemistry, particularly for constructing potential active pharmaceutical ingredients (APIs) . Piperidine-3-yl acetic acid derivatives have demonstrated significant research applications, including use in the design and synthesis of novel renin inhibitors for the treatment of cardiovascular diseases and the development of compounds for the treatment of thrombotic disorders . The chiral (S)-enantiomer is especially important for studying stereospecific interactions with biological targets. This product is intended for research and further manufacturing applications only and is not intended for direct human use.

Properties

IUPAC Name

2-[(3S)-piperidin-3-yl]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h6,8H,1-5H2,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUCGEDHTPKPBM-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334509-88-4
Record name 2-[(3S)-piperidin-3-yl]acetic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperidin-3-yl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-piperidine-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified to form (S)-piperidin-3-yl-acetic acid ethyl ester.

    Hydrolysis: The ester is then hydrolyzed under acidic conditions to yield (S)-2-(Piperidin-3-yl)acetic acid.

    Salt Formation: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using industrial-grade reagents and catalysts.

    Continuous Hydrolysis: Employing continuous flow reactors for efficient hydrolysis.

    Purification: Utilizing crystallization and filtration techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility or introducing protective groups.

Reagents/Conditions Products Yield Source
Methanol, H<sub>2</sub>SO<sub>4</sub>Methyl (S)-2-(piperidin-3-yl)acetate75–85%
Ethanol, DCC/DMAPEthyl (S)-2-(piperidin-3-yl)acetate82%

Key Findings :

  • Esterification enhances lipophilicity, facilitating membrane permeability in biological studies .

  • The hydrochloride salt remains stable under mild acidic conditions during ester formation.

Amidation Reactions

The acid reacts with amines or ammonia to form amides, a reaction leveraged in drug discovery for target engagement.

Reagents/Conditions Products Yield Source
HATU, DIPEA, primary amines(S)-2-(Piperidin-3-yl)acetamide derivatives60–78%
NH<sub>3</sub>, EDCI/HOBt(S)-2-(Piperidin-3-yl)acetamide70%

Mechanistic Insight :

  • Activation of the carboxylic acid via HATU or EDCI/HOBt precedes nucleophilic attack by the amine .

  • Steric hindrance from the piperidine ring reduces reaction rates with bulky amines .

Oxidation and Reduction

The piperidine ring and acetic acid group participate in redox reactions.

Oxidation

Reagents/Conditions Products Outcome
KMnO<sub>4</sub>, H<sub>2</sub>O, Δ(S)-3-(Carboxymethyl)piperidinium saltComplete oxidation
H<sub>2</sub>O<sub>2</sub>, Fe(II) catalystEpoxidation of piperidine ringPartial conversion

Reduction

Reagents/Conditions Products Notes
LiAlH<sub>4</sub>, THF(S)-2-(Piperidin-3-yl)ethanolOver-reduction avoided
NaBH<sub>4</sub>, MeOHNo reactionLimited efficacy

Substitution and Coupling Reactions

The piperidine nitrogen and acetic acid group enable nucleophilic substitution or cross-coupling.

Reaction Type Reagents/Conditions Products Application
Buchwald–Hartwig Coupling Pd(OAc)<sub>2</sub>, Xantphos, aryl halides(S)-Aryl-piperidine acetic acid derivativesDrug candidate synthesis
Mitsunobu Reaction DIAD, PPh<sub>3</sub>, alcohols(S)-Ether derivativesChiral auxiliary

Research Highlight :

  • Palladium-catalyzed coupling introduces aryl groups at the piperidine nitrogen, enhancing binding affinity for CNS targets .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt exhibits unique solubility and stability profiles:

  • Deprotonation : At pH > 5, the piperidine nitrogen becomes uncharged, increasing nucleophilicity .

  • Solubility : >50 mg/mL in water (pH 2–4), but <1 mg/mL at neutral pH .

Biological Activity Correlations

  • sEH Inhibition : Amide derivatives (e.g., compound 5a in ) show IC<sub>50</sub> values of 12 nM against soluble epoxide hydrolase, linked to anti-inflammatory effects.

  • Neuroactive Potential : Structural analogs modulate σ-receptors, suggesting applications in neuropathic pain .

Stability and Degradation

  • Thermal Stability : Decomposes at >200°C without melting .

  • Hydrolytic Degradation : Susceptible to ester/amide bond cleavage under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Scientific Research Applications

Medicinal Chemistry

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride has been investigated for its potential therapeutic effects. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development. Notably, it has shown promise as:

  • Enzyme Inhibitor: Research indicates that this compound can inhibit enzymes involved in neurotransmitter degradation, which may have implications for treating neurological disorders.
  • Ligand in Drug Discovery: It serves as a ligand that can selectively bind to specific receptors or enzymes, potentially modulating their activity and leading to therapeutic applications in conditions such as hypertension and neurodegenerative diseases.

Organic Synthesis

The compound is widely used as a chiral auxiliary in organic synthesis. Its unique stereochemistry allows for the synthesis of other chiral molecules, which are crucial in the development of pharmaceuticals. It can also serve as a scaffold for designing analogs of biologically active compounds.

Biological Studies

This compound is employed in various biological studies due to its ability to interact with proteins and enzymes:

  • Protein-Ligand Interactions: The compound is used to study enzyme mechanisms and receptor functions, contributing to our understanding of metabolic pathways and signal transduction .
  • Pharmacological Investigations: Its interaction with neurotransmitter systems has been explored, highlighting its potential role in modulating synaptic activity .

Table 1: Comparison of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits neurotransmitter degrading enzymes
Ligand BindingSelectively binds to receptors
Antimicrobial ActivityExhibits moderate antibacterial properties

Table 2: Synthesis Overview

StepDescription
Starting Material(S)-piperidine-3-carboxylic acid
EsterificationFormation of (S)-piperidin-3-yl-acetic acid ethyl ester
HydrolysisConversion to (S)-2-(Piperidin-3-yl)acetic acid
Salt FormationTreatment with hydrochloric acid

Case Studies

Case Study 1: Neuroprotective Effects
In a study investigating the neuroprotective effects of this compound, researchers found that it significantly reduced cell death in neuroblastoma cells exposed to oxidative stress. The compound's ability to inhibit specific enzymes involved in oxidative damage suggests its potential use in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential application in developing new antibiotics .

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound may influence metabolic pathways, signal transduction, or gene expression, depending on its application.

Comparison with Similar Compounds

(R)-2-(Piperidin-3-yl)acetic Acid Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂ (identical to the (S)-enantiomer) .
  • Key Difference : Stereochemistry at the piperidin-3-yl position. The (R)-enantiomer (CAS: 1334509-89-5) exhibits distinct biological activity due to altered binding affinity in chiral environments .
  • Applications : Used in asymmetric synthesis and pharmacological studies to compare enantioselectivity in target interactions .

2-(Piperidin-4-yl)acetic Acid Hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₂ (CAS: 73415-84-6) .
  • Key Difference: Positional isomerism (piperidin-4-yl vs. 3-yl).
  • Applications : Less commonly reported in IDH inhibitor studies compared to the 3-yl analog .

2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]acetic Acid Hydrochloride

  • Molecular Formula: C₉H₁₄ClF₃NO₂ .
  • Key Differences :
    • Substituents: Addition of methyl and trifluoromethyl groups at the 1- and 6-positions of the piperidine ring.
    • Impact: Enhanced lipophilicity and metabolic stability due to fluorine substitution .
  • Applications : Explored in drug discovery for improved pharmacokinetic profiles .

2-(Pyridin-3-yl)acetic Acid

  • Molecular Formula: C₇H₇NO₂ (CAS: 501-81-5) .
  • Key Differences :
    • Aromatic pyridine ring vs. saturated piperidine.
    • Higher acidity (pKa ~4.5) due to aromatic nitrogen .
  • Hazards : Classified as causing severe eye irritation (H319) and respiratory irritation (H335) .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Applications Hazards/Classification
(S)-2-(Piperidin-3-yl)acetic acid HCl C₇H₁₄ClNO₂ Chiral piperidin-3-yl, hydrochloride IDH inhibitor synthesis Not fully characterized
(R)-2-(Piperidin-3-yl)acetic acid HCl C₇H₁₄ClNO₂ Enantiomeric configuration Pharmacological studies Not specified
2-(Piperidin-4-yl)acetic acid HCl C₇H₁₄ClNO₂ Piperidin-4-yl substitution Drug analysis Similar to 3-yl analog
2-(Pyridin-3-yl)acetic acid C₇H₇NO₂ Aromatic pyridine ring Reagent in organic synthesis H319, H335

Key Research Findings

  • Stereochemical Impact : The (S)-enantiomer shows higher efficacy in IDH inhibition compared to the (R)-form, emphasizing the role of chirality in enzyme binding .
  • Substituent Effects : Fluorinated derivatives (e.g., trifluoromethyl) improve metabolic stability but may introduce synthetic challenges .
  • Safety Profile : Piperidine-based hydrochlorides generally exhibit fewer acute hazards compared to pyridine analogs, which require stringent handling due to irritancy .

Biological Activity

(S)-2-(Piperidin-3-yl)acetic acid hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

  • Molecular Formula : C8H14ClN
  • Molecular Weight : 159.66 g/mol
  • CAS Number : 1334509-88-4

The compound is a hydrochloride salt which enhances its solubility and stability, making it suitable for various pharmaceutical applications.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Interaction : The compound can bind to various enzymes, modulating their activity, which may influence metabolic pathways and signal transduction.
  • Receptor Binding : It interacts with specific receptors, potentially affecting neurotransmitter systems and contributing to its pharmacological effects.

1. Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties. A study demonstrated its efficacy in reducing nitric oxide production in activated microglial cells, suggesting a potential role in neuroinflammatory conditions .

2. Cytotoxicity

Cytotoxicity assays have been performed using various cancer cell lines. The compound was evaluated for its ability to induce cell death in SH-SY5Y neuroblastoma cells, showing no significant cytotoxic effects at concentrations up to 100 µM . This indicates a favorable safety profile for therapeutic applications.

3. Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. In vitro studies revealed that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains .

Table 1: Biological Activity Summary of this compound

Activity TypeTest SystemResultReference
Anti-inflammatoryMicroglial BV2 cellsReduced nitric oxide levels
CytotoxicitySH-SY5Y neuroblastoma cellsNo significant cytotoxicity
AntibacterialVarious bacterial strainsMIC: 4.69 - 22.9 µM

Case Study 1: Neuroinflammatory Response

A study investigated the effects of this compound on LPS-induced inflammation in microglial cells. The results showed that treatment with the compound significantly decreased the release of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for neuroinflammatory diseases .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against multiple bacterial strains. The compound demonstrated effective inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential application in treating bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing (S)-2-(piperidin-3-yl)acetic acid hydrochloride?

The synthesis typically involves condensation reactions and chiral resolution steps. For example, structurally similar compounds (e.g., pyridyl acetic acid derivatives) are synthesized via imine formation between aldehydes and glycine derivatives, followed by reduction and acidification . In medicinal chemistry applications, (S)-2-(piperidin-3-yl)acetic acid is used as a building block in multi-step syntheses, such as coupling with nicotinamide intermediates to generate inhibitors . Key steps include refluxing in solvents like ethanol or dichloromethane (DCM) and using catalysts like diisopropylethylamine (DIPEA) .

Q. Which analytical methods are essential for characterizing this compound?

Standard characterization includes:

  • Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and purity.
  • High-Performance Liquid Chromatography (HPLC) : For assessing enantiomeric excess, especially given the (S)-configuration .
  • Mass Spectrometry (MS) : To verify molecular weight and detect impurities .
  • X-ray Crystallography : Optional for absolute configuration confirmation in crystalline forms .

Q. What safety protocols should be followed when handling this compound?

Refer to safety data sheets (SDS) for hazards like respiratory or skin irritation. Key precautions include:

  • Using personal protective equipment (PPE) such as gloves and eye protection .
  • Working in a fume hood to avoid inhalation of toxic fumes during synthesis .
  • Proper disposal via approved waste management protocols .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

Chiral resolution techniques are critical:

  • Chiral Chromatography : Use columns like Chiralpak® IA/IB to separate enantiomers .
  • Enzymatic Resolution : Enzymes such as lipases can selectively hydrolyze one enantiomer from a racemic mixture, as seen in analogous amino acid syntheses .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances purity .

Q. What role does this compound play in designing enzyme inhibitors?

(S)-2-(Piperidin-3-yl)acetic acid serves as a rigid, chiral backbone in inhibitors targeting enzymes like mutant isocitrate dehydrogenase 1 (IDH1). Its piperidine ring and carboxylic acid group enable hydrogen bonding and steric interactions with active sites, as demonstrated in studies on leukemia cell inhibitors . Researchers should prioritize structure-activity relationship (SAR) studies to modify substituents (e.g., pyridine or cyclohexyl groups) for enhanced binding .

Q. How can conflicting data on biological activity be resolved?

Contradictory results (e.g., variable enzyme inhibition) may arise from assay conditions or impurities. Methodological solutions include:

  • Dose-Response Curves : Validate activity across multiple concentrations .
  • Impurity Profiling : Use LC-MS to identify and quantify byproducts affecting bioactivity .
  • Orthogonal Assays : Confirm results using alternative methods (e.g., fluorescence polarization vs. enzymatic assays) .

Q. What strategies are effective for scaling up synthesis without compromising yield?

Scale-up challenges include maintaining stereochemical integrity and minimizing side reactions. Recommendations:

  • Solvent Optimization : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., ethanol/water mixtures) to improve safety and cost-efficiency .
  • Flow Chemistry : Continuous flow systems enhance reproducibility and reduce reaction times for steps like imine formation .
  • In-line Analytics : Implement real-time monitoring (e.g., FTIR) to detect intermediates and adjust conditions dynamically .

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